Pomalidomide-PEG3-C2-NH2 (TFA) is classified as a PROTAC linker and is primarily used in research settings to facilitate the study of protein degradation pathways. Its synthesis and application are often discussed in the context of cancer research and therapeutic development, particularly in targeting proteins associated with malignancies.
The synthesis of Pomalidomide-PEG3-C2-NH2 (TFA) typically involves several key steps:
The molecular structure of Pomalidomide-PEG3-C2-NH2 (TFA) includes:
The molecular weight of Pomalidomide-PEG3-C2-NH2 (TFA) is approximately 618.8 g/mol, which contributes to its solubility profile .
Pomalidomide-PEG3-C2-NH2 (TFA) participates in several chemical reactions:
The mechanism of action for Pomalidomide-PEG3-C2-NH2 (TFA) involves:
Pomalidomide-PEG3-C2-NH2 (TFA) exhibits several notable properties:
These properties are critical for ensuring effective delivery and action within biological systems.
Pomalidomide-PEG3-C2-NH2 (TFA) has significant applications in:
Pomalidomide-PEG3-C2-NH2 (TFA) (CAS: 2414913-97-4) is a synthetic E3 ubiquitin ligase ligand-linker conjugate engineered for targeted protein degradation. Its structure integrates a pomalidomide-based cereblon (CRBN) ligand and a triethylene glycol (PEG3) linker terminated with a primary amine group (–NH2), with trifluoroacetic acid (TFA) enhancing solubility and stability. The molecular weight of the TFA salt form is 562.49 g/mol (chemical formula: C₂₃H₂₉F₃N₄O₉), while the free base form (CAS: 2093416-31-8) has a molecular weight of 448.47 g/mol (C₂₁H₂₈N₄O₇) [1] [6]. The design leverages pomalidomide’s established binding affinity for CRBN, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. The glutarimide ring of pomalidomide docks into CRBN’s hydrophobic pocket, forming critical hydrogen bonds with residues like His353 and Trp380, while the phthalimide ring faces the solvent-accessible region, enabling linker attachment [4] [7]. The C2 alkyl spacer between the PEG3 chain and the amine group provides flexibility, facilitating conjugation to target protein ligands via carboxamide or ester bonds. This modular architecture allows the compound to serve as a "warhead" in proteolysis-targeting chimeras (PROTACs), where it recruits CRBN to neo-substrates [1] [6].
Table 1: Structural and Chemical Properties of Pomalidomide-PEG3-C2-NH2 (TFA)
Property | Specification |
---|---|
CAS Number (TFA salt) | 2414913-97-4 |
Molecular Formula (TFA) | C₂₃H₂₉F₃N₄O₉ |
Molecular Weight (TFA) | 562.49 g/mol |
Purity | ≥99.0% |
Solubility | Soluble in DMSO (100 mg/mL), ethanol (100 mg/mL), water (16.67 mg/mL) |
Storage Conditions | 4°C, under nitrogen, protected from moisture |
The PEG3 linker in Pomalidomide-PEG3-C2-NH2 (TFA) is pivotal for balancing molecular rigidity and flexibility to enable efficient ternary complex formation. Comprising three ethylene glycol units (–(CH₂CH₂O)₃–), this linker extends approximately 15 Å, providing sufficient distance to span the CRBN–target protein interface while minimizing steric clashes [1] [6]. Key advantages include:
Table 2: Comparison of Linker Types in CRBN-Based PROTACs
Linker Type | Length (Å) | Solubility | Flexibility | Ternary Complex Efficiency |
---|---|---|---|---|
PEG3 | ~15 | High | High | Optimal |
Alkyl (C5) | ~10 | Low | Moderate | Suboptimal |
Aryl | ~6 | Low | Low | Poor |
Notably, the C2 alkyl spacer (–CH₂CH₂–) bridges the PEG3 chain and the terminal amine, enabling facile conjugation without compromising linker length. The amine group (–NH₂) serves as a nucleophile for coupling to carboxylic acid-containing target ligands, forming amide bonds critical for PROTAC assembly [6].
Pomalidomide-PEG3-C2-NH2 (TFA) belongs to a family of CRBN-recruiting ligands, differing in linker chemistry and substitution patterns. Key derivatives include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1